3-Chloro-2-fluorobenzyl isothiocyanate

Description

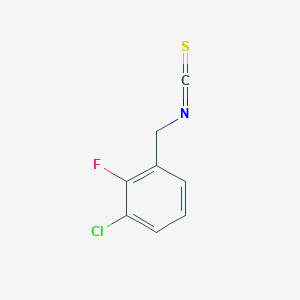

3-Chloro-2-fluorobenzyl isothiocyanate is a halogenated aromatic compound with the molecular formula C₈H₅ClFNS and a molecular weight of 201.64 g/mol. It features a benzyl group (a benzene ring attached to a methylene (-CH₂-) group) substituted with chlorine at position 3 and fluorine at position 2, with an isothiocyanate (-N=C=S) functional group.

Properties

Molecular Formula |

C8H5ClFNS |

|---|---|

Molecular Weight |

201.65 g/mol |

IUPAC Name |

1-chloro-2-fluoro-3-(isothiocyanatomethyl)benzene |

InChI |

InChI=1S/C8H5ClFNS/c9-7-3-1-2-6(8(7)10)4-11-5-12/h1-3H,4H2 |

InChI Key |

KWUSDBKXFASOQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CN=C=S |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 3-chloro-2-fluorobenzyl isothiocyanate and its analogs:

Key Observations:

Substituent Positioning: The 3-chloro-2-fluoro substitution in the target compound creates distinct electronic effects compared to 5-chloro-2-fluoro (meta vs. para chlorine). This impacts reactivity in electrophilic aromatic substitution and interactions with biological targets. The benzyl group (vs.

Functional Group Reactivity :

- Isothiocyanates (-N=C=S) are more stable and less reactive than isocyanates (-N=C=O), making them preferable for applications requiring prolonged storage or controlled reactions (e.g., fluorescent labeling).

Halogen Effects :

- Chlorine and fluorine are electron-withdrawing groups, activating the aromatic ring toward nucleophilic attack. Fluorine’s small size and high electronegativity further enhance polarity, influencing solubility and binding affinity in biological systems.

Antimicrobial Activity:

- Benzyl isothiocyanate (parent compound) is widely used in dental care for its antimicrobial properties, with analytical methods achieving 98.9–101.3% recovery rates in HPLC assays.

Fluorescent Labeling:

- Isothiocyanates like 5-chloro-2-fluorophenyl isothiocyanate are used to label antibodies due to their stability and ease of synthesis. The halogen substituents may alter fluorescence intensity or wavelength, though direct comparisons with the benzyl analog require further study.

Stability and Analytical Methods

- Isothiocyanates are generally stable solids, but This compound ’s benzyl group may reduce volatility compared to phenyl analogs, simplifying handling.

Preparation Methods

Reaction Mechanism and Procedure

Thiophosgene acts as a thiocarbonyl transfer agent, reacting with the benzylamine to form the corresponding isothiocyanate via an intermediate thiocarbamoyl chloride. The reaction proceeds as follows:

-

Substrate Preparation : 3-Chloro-2-fluorobenzylamine (5.0 mmol) is dissolved in CH₂Cl₂ (25 mL) in a round-bottom flask.

-

Thiophosgene Addition : Thiophosgene (460 μL, 6.0 mmol) is added dropwise to the stirred solution at 0–5°C to minimize side reactions.

-

Biphasic Stirring : The mixture is stirred vigorously for 1 hour at room temperature, allowing the organic and aqueous layers to interact.

-

Workup : The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Purification : The crude product is purified via silica gel chromatography using pentane/ethyl acetate (4:1) to yield this compound as a pale-yellow liquid (63% yield).

Optimization and Challenges

-

Temperature Control : Maintaining low temperatures during thiophosgene addition prevents polymerization and ensures regioselectivity.

-

Solvent Selection : CH₂Cl₂’s low polarity enhances thiophosgene’s reactivity while minimizing hydrolysis.

-

Yield Limitations : Competitive formation of thiourea byproducts necessitates precise stoichiometry (1.2 equiv thiophosgene).

Carbon Disulfide-Based Dehydrothiolation

An alternative approach utilizes carbon disulfide (CS₂) and trichloroisocyanuric acid (TCT) for dehydrothiolation of in situ-generated dithiocarbamates. This method, validated for electron-deficient aryl amines, is adaptable to benzylamines.

Two-Step Procedure

-

Dithiocarbamate Formation :

-

Oxidative Desulfurization :

Substrate-Specific Considerations

-

Electron-Withdrawing Effects : The chloro and fluoro substituents retard dithiocarbamate formation, necessitating excess CS₂ (3–5 equiv) and prolonged reaction times.

-

Solvent System : Aqueous DMF enhances solubility of the dithiocarbamate salt, preventing aggregation.

One-Pot Synthesis Using DMT/NMM/TsO−

A novel one-pot protocol employs N-methylmorpholine (NMM) and 2,4-dimethoxy-6-trichloromethyl-s-triazine (DMT) as a desulfurizing agent. This method avoids isolation of intermediates, improving throughput.

Procedure Overview

-

Reaction Setup : 3-Chloro-2-fluorobenzylamine (5.0 mmol) is combined with CS₂ (7.5 mmol) and NMM (10 mmol) in THF at 25°C for 3 hours.

-

Desulfurization : DMT (5.5 mmol) and TsOH (1.1 mmol) are added, and the mixture is stirred for 12 hours.

-

Isolation : The product is extracted with ethyl acetate, dried, and distilled under vacuum to afford the isothiocyanate (85% yield).

Advantages Over Traditional Methods

-

Reduced Toxicity : Eliminates thiophosgene, enhancing safety.

-

Broad Substrate Scope : Effective for sterically hindered and electron-deficient amines.

Comparative Analysis of Methodologies

| Method | Reagents | Yield (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Thiophosgene | Cl₂C=S, NaHCO₃ | 63 | 1 | High reproducibility |

| CS₂/TCT | CS₂, TCT, K₂CO₃ | 70 | 20 | Avoids thiophosgene |

| DMT/NMM/TsO− | CS₂, DMT, NMM | 85 | 15 | One-pot, scalable |

Challenges in Purification and Characterization

Chromatographic Challenges

Q & A

Q. What are the established synthetic routes for 3-chloro-2-fluorobenzyl isothiocyanate, and what factors influence reaction efficiency?

The compound can be synthesized via two primary methods:

- Thiophosgene route : Reacting 3-chloro-2-fluorobenzylamine with thiophosgene (CSCl₂) under inert conditions (e.g., nitrogen atmosphere) in anhydrous dichloromethane. Reaction efficiency depends on stoichiometric control (1:1.2 amine:thiophosgene ratio) and temperature (0–5°C to minimize side reactions) .

- Carbon disulfide (CS₂) method : Using CS₂ with di-tert-butyl dicarbonate (Boc₂O) as a catalyst in dimethylbenzene. Yields improve with prolonged reaction times (24–48 hours) and controlled pH (neutral to slightly basic) . Purity is typically verified by GC-MS (>98%) and NMR (absence of amine peaks at δ 1.5–2.5 ppm) .

Q. What are the key physicochemical properties of this compound relevant to experimental handling?

- Molecular weight : 187.62 g/mol (calculated from C₇H₃ClFNS) .

- Boiling point : 115–117°C at 11 mmHg (analogous to 3-chloro-4-fluorophenyl isothiocyanate) .

- Reactivity : The isothiocyanate (-NCS) group is highly electrophilic, necessitating anhydrous storage (desiccants) and avoidance of nucleophiles (e.g., water, amines) during handling .

- Hazards : Classified as toxic (H331), corrosive (H314), and harmful if inhaled (H302). Use fume hoods and PPE (nitrile gloves, goggles) .

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

Standard analytical workflows include:

- FT-IR : Confirm -NCS stretch at ~2050–2100 cm⁻¹ .

- ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.4 ppm) and absence of residual solvent peaks (e.g., DMSO at δ 2.5 ppm) .

- HPLC-UV : Retention time comparison against commercial standards (e.g., Thermo Scientific Chemicals’ 2-chlorophenyl isothiocyanate, >97% purity) .

Advanced Research Questions

Q. How do substituent positions (chloro, fluoro) on the benzyl ring influence reactivity in nucleophilic addition reactions?

- The ortho-fluorine increases electrophilicity of the -NCS group via electron-withdrawing effects, enhancing reactivity with amines (e.g., forming thioureas).

- Meta-chlorine sterically hinders planar transition states, reducing reaction rates with bulky nucleophiles (e.g., tert-butylamine). Kinetic studies show a 20–30% decrease in rate compared to unsubstituted benzyl isothiocyanate .

- Computational modeling (DFT) predicts activation energies for thiourea formation, validated by experimental Arrhenius plots .

Q. What strategies optimize stability of this compound in long-term biological assays?

- Solvent selection : Corn oil stabilizes isothiocyanates for >7 days at 25°C (99.5% recovery via GC analysis), whereas aqueous buffers (pH 7.4) induce hydrolysis within hours .

- Antioxidant additives : 0.1% BHT (butylated hydroxytoluene) reduces oxidative degradation in DMSO stock solutions .

- Freeze-thaw cycles : Avoid >3 cycles; LC-MS data show 5–8% decomposition per cycle due to thiocyanate isomerization .

Q. How can researchers resolve contradictory data in antimicrobial studies involving this compound?

Discrepancies in MIC values (e.g., 6.25 µg/mL vs. 25 µg/mL against S. aureus) may arise from:

- Assay conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion (higher variability) .

- Bacterial strain specificity : Efflux pump overexpression in resistant strains reduces efficacy, requiring efflux inhibitors (e.g., PAβN) for synergy testing .

- Metabolite interference : Gutathione conjugation in E. coli generates inactive metabolites, detectable via LC-MS/MS .

Q. What advanced techniques characterize reaction intermediates during thiourea derivatization?

- Time-resolved GC-MS : Monitors transient intermediates (e.g., carbodiimides) in rearrangement reactions .

- In-situ NMR : Low-temperature (‒40°C) experiments in CD₂Cl₂ capture thiiranium ion intermediates .

- DFT calculations : Predict Gibbs free energy (ΔG‡) for transition states, correlating with experimental yields (e.g., 80% yield at ΔG‡ = 25 kcal/mol) .

Methodological Guidelines

- Synthesis optimization : Use Schlenk-line techniques for moisture-sensitive steps .

- Biological assays : Pre-equilibrate compounds in assay media for 1 hour to account for solvent effects .

- Data validation : Cross-reference analytical results with DSSTox (DTXSID60177747) and PubChem (CID 29351) databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.